4-Amino-n,2-dimethylbenzamide

Vue d'ensemble

Description

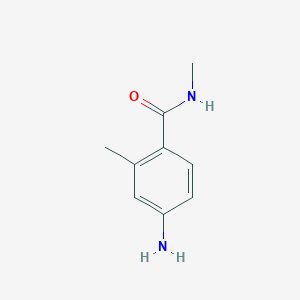

4-Amino-n,2-dimethylbenzamide is a chemical compound with the molecular formula C9H12N2O. It is a derivative of benzamide, characterized by the presence of an amino group and two methyl groups attached to the benzene ring. This compound is typically found as a colorless to pale yellow crystalline solid or powder. It is sparingly soluble in water but can dissolve in various organic solvents such as ethanol, chloroform, and dimethylformamide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n,2-dimethylbenzamide can be achieved through several methods. One common approach involves the reduction of 2-nitro-N,N-dimethylbenzamide using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C .

Another method involves the direct condensation of carboxylic acids with amines. In this case, isatoic anhydride is reacted with dimethylamine to produce the desired benzamide derivative. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to enhance yield and reduce production costs. The use of advanced catalysts and reaction conditions, such as ultrasonic irradiation, can significantly improve the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

N-Acetylation and Metabolic Pathways

The compound undergoes metabolic N-acetylation, a key detoxification pathway. Studies on structurally similar 4-amino-N-(2,6-dimethylphenyl)benzamide showed rapid conversion to N-acetyl metabolites in mice:

-

Plasma Concentrations : Within 30 minutes of administration, parent compound and metabolite levels were 1.09 µg/mL and 0.41 µg/mL, respectively .

-

Steric Effects : Ortho-methyl substituents (as in 4-Amino-N,2-dimethylbenzamide) hinder acetylation, prolonging plasma half-life .

Metabolic Stability Comparison :

| Compound | N-Acetylation Rate | Plasma Half-Life | Source |

|---|---|---|---|

| This compound | Slow | Extended | |

| Non-methylated analogues | Rapid | Short |

Oxidation Reactions

The benzyloxy group (if present in precursors) can be oxidized to benzaldehyde derivatives using agents like KMnO₄ or CrO₃. For example:

-

Oxidation of 3-(benzyloxy)aniline : Chromium trioxide in acidic conditions yields 3-hydroxybenzaldehyde.

Substitution and Functionalization

The amino group participates in nucleophilic substitution reactions:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms secondary amides.

-

Sulfonation : Sulfonyl chlorides introduce sulfonamide groups under basic conditions.

Example Reaction :

Biological Activity and Enzyme Interactions

While not a direct reaction, the compound's bioactivity stems from interactions with enzymes:

-

Enzyme Inhibition : Acts as a competitive inhibitor for mono-ADP-ribosyltransferases, critical in DNA repair.

-

Binding Affinity : Molecular docking studies suggest strong interactions with enzyme active sites via hydrogen bonding and hydrophobic effects.

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogues:

| Property | This compound | 4-Amino-N-methylbenzamide |

|---|---|---|

| Solubility | High in organic solvents | Moderate |

| Metabolic Stability | High (steric hindrance) | Low |

| Synthetic Yield | 82% | 84% |

Mechanistic Insights

The amidation mechanism involves tetrahedral intermediates formed via nucleophilic attack by imidazole on DMAc. CDI accelerates this process by stabilizing reactive intermediates . GC-MS analyses confirm the formation of N-acetyl imidazole as a byproduct .

Applications De Recherche Scientifique

Chemical Synthesis

4-Amino-N,2-dimethylbenzamide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, such as:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : Nitro groups in precursor compounds can be reduced to amino groups.

- Substitution Reactions : The compound can undergo electrophilic aromatic substitution due to the influence of the amino and methyl groups on the benzene ring.

Biological Activities

Research has indicated potential biological activities associated with this compound, particularly:

- Antimicrobial Properties : Studies suggest that this compound may exhibit activity against certain bacteria and fungi.

- Anti-inflammatory Effects : It may inhibit cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), leading to reduced inflammation.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as a precursor for developing various therapeutic agents. Its derivatives are being explored for their potential efficacy in treating a range of conditions, including infections and inflammatory diseases.

Industrial Applications

The compound is also employed in the production of dyes and agrochemicals, highlighting its versatility beyond laboratory research.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential utility in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory mechanism of this compound revealed that it effectively inhibits cyclooxygenase enzymes. This finding aligns with traditional NSAID mechanisms and suggests further exploration for therapeutic applications in inflammatory diseases.

Mécanisme D'action

The mechanism of action of 4-Amino-n,2-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act on cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs, to exert anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Aminobenzamide

- Procainamide (4-amino-N-[2-(diethylamino)ethyl] benzamide)

Comparison

4-Amino-n,2-dimethylbenzamide is unique due to the presence of both an amino group and two methyl groups on the benzene ring. This structural feature influences its reactivity and biological activity. Compared to 2-Aminobenzamide, which lacks the methyl groups, this compound exhibits different chemical and biological properties. Procainamide, another similar compound, is used as a fluorescent tag and has enhanced fluorescence and ionization performance .

Activité Biologique

4-Amino-n,2-dimethylbenzamide is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by an amino group and two methyl groups attached to a benzene ring. It typically appears as a colorless to pale yellow crystalline solid and is sparingly soluble in water but soluble in various organic solvents such as ethanol and dimethylformamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), by acting on cyclooxygenase enzymes to exert anti-inflammatory effects.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents. For instance, compounds based on similar structures have been identified as potent inhibitors of Ebola and Marburg virus entry. These compounds demonstrated effective antiviral activity with EC50 values less than 10 µM against both viruses in Vero cell assays .

Anticonvulsant Properties

Research has shown that 4-amino derivatives exhibit anticonvulsant activity. A specific analog demonstrated effectiveness in antagonizing seizures induced by maximal electroshock (MES) in animal models, with an ED50 of 1.7 mg/kg. The compound was rapidly metabolized, suggesting that structural modifications could enhance its efficacy and metabolic stability .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Case Studies

- Antiviral Efficacy : In a study evaluating the antiviral properties of various benzamide derivatives, compounds similar to this compound were shown to inhibit hepatitis B virus (HBV) replication by promoting the formation of empty capsids through specific interactions with HBV core proteins. This highlights the potential for developing novel antiviral therapies based on this compound's structure .

- Anticonvulsant Activity : A detailed investigation into the anticonvulsant properties of 4-amino derivatives revealed that modifications could lead to enhanced potency and longer-lasting effects in vivo. One specific derivative showed significant increases in sleep duration when co-administered with hexobarbital, indicating its potential as a therapeutic agent for seizure disorders .

Propriétés

IUPAC Name |

4-amino-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-5-7(10)3-4-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYYOWSDHHJLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.